2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid
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Overview
Description
2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is a synthetic organic compound that features a unique combination of an oxazole ring and a phenylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Coupling with Phenylbutanoic Acid: The oxazole derivative is then coupled with phenylbutanoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylbutanoic acid moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also feature heterocyclic rings and have diverse biological activities
Imidazole Derivatives: Known for their use in medicinal chemistry and materials science.
Pyrazole Derivatives: These compounds have applications in various fields, including pharmaceuticals and agrochemicals.
Uniqueness
2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is unique due to its specific combination of an oxazole ring and a phenylbutanoic acid moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-16(15(20)21,12-8-6-5-7-9-12)17-14(19)13-10(2)18-22-11(13)3/h5-9H,4H2,1-3H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMDGUELLCWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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